![molecular formula C14H9ClN2 B11867650 2-(4-Chlorophenyl)quinazoline](/img/structure/B11867650.png)
2-(4-Chlorophenyl)quinazoline
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Overview
Description
2-(4-Chlorophenyl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The presence of a 4-chlorophenyl group in the quinazoline structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)quinazoline typically involves the condensation of 2-aminobenzonitrile with 4-chlorobenzaldehyde under acidic or basic conditions. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative . Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline structure.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, dihydroquinazolines, and various substituted quinazolines, each with distinct pharmacological properties .
Scientific Research Applications
Pharmaceutical Development
Anti-Cancer Agents
2-(4-Chlorophenyl)quinazoline serves as a crucial intermediate in the synthesis of various anti-cancer drugs. Its structural properties allow for modifications that enhance therapeutic efficacy against multiple cancer types, including breast, prostate, and pancreatic cancers. For instance, derivatives of this compound have been identified as inhibitors of the vascular endothelial growth factor receptor tyrosine kinase, which is pivotal in tumor angiogenesis .
Enzyme Inhibition
Research indicates that quinazoline derivatives, including this compound, exhibit potent inhibitory activity against enzymes such as acetylcholinesterase and dihydrofolate reductase. These activities are essential for developing treatments for conditions like Alzheimer's disease and various cancers .
Biochemical Research
Mechanistic Studies
This compound is utilized in studies aimed at understanding cellular pathways and mechanisms of action in cancer cells. It aids researchers in exploring drug resistance and identifying potential therapeutic targets. The ability to modify its structure allows for the design of specific inhibitors that can disrupt critical signaling pathways in cancer cells .
Agricultural Chemistry
Pesticides and Herbicides
this compound is also explored in agricultural chemistry as a component in the formulation of pesticides and herbicides. Its effectiveness against specific plant pathogens makes it valuable for enhancing crop protection and yield .
Material Science
Novel Materials Development
In material science, this compound is investigated for its potential use in developing advanced materials, such as polymers or coatings. The unique chemical properties of this compound contribute to creating materials with enhanced durability and performance characteristics .
Analytical Chemistry
Standardization and Quality Control
In analytical chemistry, this compound serves as a standard reference compound in various analytical methods. It aids in the detection and quantification of related compounds, ensuring quality control across pharmaceutical manufacturing processes .
Summary Table of Applications
Application Area | Specific Use Cases | Examples/Notes |
---|---|---|
Pharmaceutical Development | Anti-cancer agents, enzyme inhibitors | Inhibitors of vascular endothelial growth factor receptor; acetylcholinesterase inhibitors |
Biochemical Research | Mechanistic studies on drug resistance | Understanding cellular pathways in cancer cells |
Agricultural Chemistry | Formulation of pesticides and herbicides | Effective against specific plant pathogens |
Material Science | Development of advanced materials | Polymers or coatings with enhanced durability |
Analytical Chemistry | Quality control and standardization | Used as a reference compound for detection methods |
Case Studies
-
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGF RTK)
A study demonstrated that derivatives of this compound effectively inhibited VEGF RTK, showcasing their potential for targeted cancer therapy . -
Acetylcholinesterase Inhibition for Alzheimer’s Treatment
Research found that certain derivatives exhibited significant acetylcholinesterase inhibitory activity, making them potential candidates for Alzheimer's disease treatment . -
Development of Agrochemicals
The compound's application in formulating effective herbicides has been documented, highlighting its role in sustainable agricultural practices through enhanced crop protection .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting tyrosine kinases, this compound disrupts signaling pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
2-(4-Bromophenyl)quinazoline: Similar in structure but with a bromine atom instead of chlorine, exhibiting different biological activities.
2-(4-Methylphenyl)quinazoline: Contains a methyl group, leading to variations in pharmacological properties.
Uniqueness: 2-(4-Chlorophenyl)quinazoline is unique due to its specific substitution pattern, which enhances its interaction with molecular targets and improves its pharmacological profile compared to other quinazoline derivatives .
Biological Activity
2-(4-Chlorophenyl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound consists of a quinazoline core substituted with a 4-chlorophenyl group. The molecular formula is C13H9ClN2, and its structure is instrumental in determining its biological activity. The presence of the chlorophenyl group enhances lipophilicity, which may improve cell membrane permeability and bioactivity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. Its mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. In vitro studies indicate that it can significantly reduce cell proliferation in various cancer cell lines, including lung (A549), colorectal (Caco-2), and cervical cancer (HeLa) cells .
- Cytotoxicity Studies : A series of experiments have reported IC50 values in the nanomolar range for various cancer cell lines, indicating potent cytotoxic effects. For instance, derivatives of this compound showed significant apoptosis induction in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against a range of pathogens:
- Bacterial Inhibition : Studies have tested the compound against both Gram-positive and Gram-negative bacteria. Results indicate that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that it could serve as a lead compound for developing new antimicrobial agents .
- Antifungal Activity : In addition to bacterial activity, the compound has shown effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, further highlighting its broad-spectrum antimicrobial capabilities .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as COX-2. This suggests potential applications in treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like EGFR-TK suggests that it can interfere with signal transduction pathways essential for tumor growth.
- Oxidative Stress Induction : Some studies indicate that it may induce oxidative stress in microbial cells, leading to their death .
- Gene Expression Modulation : Research has shown that treatment with this compound can alter the expression of genes associated with cell survival and apoptosis, further contributing to its anticancer effects .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value of approximately 30 nM, indicating high potency compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed its activity against Pseudomonas aeruginosa, showing effective inhibition at low concentrations, reinforcing its potential as an alternative antimicrobial agent .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |
InChI Key |
NMJRUVIOYRDYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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